tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the cyanopyridine group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a suitable nucleophile, such as a cyanide ion.
Coupling with piperazine: The final step involves the coupling of the benzimidazole-cyanopyridine intermediate with tert-butyl piperazine-1-carboxylate under basic conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like cyanide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, while the piperazine ring can enhance solubility and bioavailability. The cyanopyridine group may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate is unique due to its combination of a benzimidazole core, a cyanopyridine group, and a piperazine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-cyanopyridin-2-yl)benzimidazol-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H24N6O2/c1-22(2,3)30-21(29)27-13-11-26(12-14-27)20-25-17-8-4-5-9-18(17)28(20)19-16(15-23)7-6-10-24-19/h4-10H,11-14H2,1-3H3 |
InChI Key |
IIXGCYHLCIGEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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